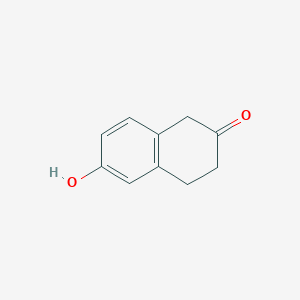

6-Hydroxy-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,11H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJKWKHVNDLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404433 | |

| Record name | 6-HYDROXY-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-28-3 | |

| Record name | 6-HYDROXY-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-tetralone

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, detailed experimental protocols for its synthesis and property determination, and insights into its biological significance.

Physicochemical Properties

This compound is an organic compound featuring a tetralone core with a hydroxyl substituent. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.19 g/mol | PubChem[1] |

| Boiling Point | 353.3 ± 42.0 °C (Predicted) | ChemicalBook |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | Not Experimentally Determined | - |

| logP (XLogP3) | 1.2 | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |

| CAS Number | 52727-28-3 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from the commercially available 6-methoxy-1-tetralone. This method involves the conversion to an olefin, followed by epoxidation and rearrangement to the 2-tetralone, and finally demethylation to yield the desired product.[2][3]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene from 6-Methoxy-1-tetralone [2]

-

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).

-

Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.

Step 2: Synthesis of 6-Methoxy-2-tetralone [2]

-

To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL).

-

Stir the reaction mixture overnight, then filter.

-

Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.

-

Without further purification, dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).

-

Heat the mixture under reflux for 3 hours.

-

After cooling, dilute with water and extract three times with chloroform.

-

Wash the combined organic extracts with brine, dry, and evaporate the solvent.

-

Purify the resulting oil by column chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.

Step 3: Demethylation to this compound

A general procedure for demethylation of aryl methyl ethers can be achieved using strong acids like hydrobromic acid or Lewis acids like boron tribromide.

-

Dissolve 6-methoxy-2-tetralone in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in the same solvent (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.

Determination of Melting Point

The melting point of an organic compound is a crucial physical property for identification and purity assessment.[4][5][6]

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.[8]

-

Potentiometric Titration:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture).

-

Ensure the solution is free of dissolved carbon dioxide.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant amount of this compound in each buffer solution.

-

Measure the UV-Vis absorption spectrum of each solution.

-

The phenolic hydroxyl group will exhibit different absorbance characteristics in its protonated and deprotonated forms.

-

Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[9]

-

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classic approach, while HPLC-based methods offer a faster alternative.[10][11]

-

Shake-Flask Method:

-

Prepare water-saturated 1-octanol and 1-octanol-saturated water.

-

Dissolve a known amount of this compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible layers.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Biological Activity and Signaling Pathways

Tetralone derivatives are recognized for their wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[12][13][14] One notable mechanism of action for some tetralone derivatives is the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[15] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. Its tautomerase activity is crucial for some of its biological functions.

The following diagram illustrates the general workflow for evaluating the inhibitory effect of a tetralone derivative on a target enzyme, such as MIF tautomerase.

The diagram above outlines a two-stage process for assessing the biological activity of a compound like this compound. The initial in vitro enzyme assay quantifies the direct inhibitory effect on a specific molecular target, yielding an IC50 value. This is followed by a cell-based assay to determine the compound's efficacy in a more complex biological system, such as its ability to suppress an inflammatory response in macrophages.

Tetralone derivatives have also been explored as inhibitors of monoamine oxidase (MAO), enzymes that are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[16][17] The general mechanism involves the binding of the inhibitor to the active site of the MAO enzyme, thereby preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.

The following diagram illustrates the inhibitory action of a tetralone derivative on monoamine oxidase.

This diagram shows how a monoamine neurotransmitter is normally broken down by the MAO enzyme into inactive metabolites. A tetralone derivative acts as an inhibitor, blocking the action of MAO. This inhibition leads to an increase in the concentration of the neurotransmitter in the synapse, which is the therapeutic mechanism for treating conditions like depression.

References

- 1. This compound | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. (Open Access) A rapid method for estimating log P for organic chemicals (1979) | Gilman D. Veith | 179 Citations [scispace.com]

- 12. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 15. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-2-tetralone, a valuable intermediate in the synthesis of various biologically active compounds. This document details established synthetic pathways, experimental protocols, and a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₂, is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the aromatic ring and a carbonyl group in the alicyclic ring, makes it a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore the primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves the demethylation of its precursor, 6-methoxy-2-tetralone. Therefore, the synthesis is presented as a two-stage process: the synthesis of 6-methoxy-2-tetralone, followed by its demethylation.

Synthesis of 6-Methoxy-2-tetralone

Several routes have been established for the synthesis of 6-methoxy-2-tetralone. Two prominent methods are detailed below.

This is a widely used and efficient method for constructing the tetralone core. The synthesis begins with the Friedel-Crafts acylation of an appropriately substituted aromatic compound, followed by an intramolecular cyclization. A well-documented procedure involves the reaction of (4-methoxyphenyl)acetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided in Organic Syntheses.[1] The key steps are as follows:

-

Preparation of (4-methoxyphenyl)acetyl chloride: This can be prepared from (4-methoxyphenyl)acetic acid and a chlorinating agent like thionyl chloride.

-

Friedel-Crafts Acylation/Cyclization:

-

A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is slowly added to a stirred suspension of anhydrous aluminum chloride in dichloromethane at low temperature (e.g., in an acetone-dry ice bath).

-

Ethylene gas is then bubbled through the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the careful addition of ice water.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield 6-methoxy-2-tetralone.

-

Reaction Workflow:

Caption: Friedel-Crafts route to 6-methoxy-2-tetralone.

An alternative route involves the conversion of the more readily available 6-methoxy-1-tetralone to 6-methoxy-2-tetralone. This transformation typically proceeds through the formation of an intermediate enol ether or a related derivative, followed by rearrangement or oxidation. A concise, three-step synthesis has been reported with an overall yield of 36%.[2]

Experimental Protocol:

The key steps in this conversion are:[2]

-

Formation of 6-Methoxy-3,4-dihydronaphthalene: 6-Methoxy-1-tetralone is reacted with 2,4-pentanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water.

-

Epoxidation: The resulting 6-methoxy-3,4-dihydronaphthalene is then epoxidized using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane.

-

Rearrangement to 6-Methoxy-2-tetralone: The crude epoxide is then treated with an acid, such as ethanolic sulfuric acid or boron trifluoride etherate, to induce rearrangement to the desired 6-methoxy-2-tetralone. The product is then purified by chromatography.

Reaction Workflow:

Caption: Synthesis of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone.

Demethylation to this compound

The final step in the synthesis is the cleavage of the methyl ether to yield the desired this compound. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).[3] The choice of reagent may depend on the presence of other functional groups in the molecule.

Experimental Protocol (General):

A general procedure for demethylation using hydrobromic acid is as follows:

-

6-Methoxy-2-tetralone is dissolved in a suitable solvent, such as glacial acetic acid.

-

A concentrated aqueous solution of hydrobromic acid (e.g., 48%) is added.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is poured onto ice.

-

The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

For demethylation with boron tribromide:

-

6-Methoxy-2-tetralone is dissolved in a dry, aprotic solvent like dichloromethane.

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

A solution of boron tribromide in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is carefully quenched with water or methanol.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or recrystallization.

Reaction Scheme:

Caption: Demethylation to this compound.

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

The table below summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP | 0.99 | [2] |

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that a complete set of publicly available, experimentally verified spectra for this compound is limited. The data presented here is a combination of available information and predicted values based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | s | 1H | Ar-OH |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.6-6.8 | dd | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~3.4 | s | 2H | C1-H₂ |

| ~2.9 | t | 2H | C4-H₂ |

| ~2.4 | t | 2H | C3-H₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~210 | C2 (C=O) |

| ~155 | C6 (C-OH) |

| ~138 | C8a |

| ~130 | C5 |

| ~125 | C4a |

| ~115 | C7 |

| ~113 | C8 |

| ~45 | C1 |

| ~38 | C3 |

| ~28 | C4 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3600 (broad) | O-H stretch (phenol) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1700-1720 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (phenol) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular ion) |

| 134 | [M - CO]⁺ |

| 133 | [M - CO - H]⁺ |

| 105 | [M - CO - C₂H₅]⁺ |

Alternative Synthetic Strategies

While the demethylation of 6-methoxy-2-tetralone is a common route, other synthetic strategies for the construction of the tetralone core are well-established in organic chemistry and could potentially be adapted for the synthesis of this compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[4] In principle, a suitably substituted cyclic β-dicarbonyl compound or its equivalent could be reacted with an α,β-unsaturated ketone to construct the this compound framework. The choice of starting materials would be critical to ensure the correct regiochemistry of the final product.

Conceptual Robinson Annulation Pathway:

Caption: Conceptual Robinson annulation for the tetralone core.

Intramolecular Friedel-Crafts Acylation

An intramolecular Friedel-Crafts acylation of a suitably substituted γ-arylbutyric acid or its corresponding acid chloride is another classic method for the synthesis of tetralones. To obtain this compound, the starting material would need to incorporate the hydroxyl group (or a protected form) on the aromatic ring and a precursor to the ketone at the 2-position of the butyric acid chain.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, with a focus on the demethylation of 6-methoxy-2-tetralone. Experimental protocols and reaction workflows for the synthesis of the methoxy precursor have been provided. Furthermore, a comprehensive summary of the physical and spectroscopic properties of this compound has been presented to aid in its identification and characterization. The alternative synthetic strategies discussed highlight the versatility of organic synthesis in accessing this important molecular scaffold. This information is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

References

Spectroscopic Profile of 6-Hydroxy-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-tetralone (CAS: 52727-28-3), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses a bicyclic structure featuring a tetralone core with a hydroxyl group substituted on the aromatic ring. This structure imparts characteristic spectroscopic features that are crucial for its identification and characterization.

Molecular Formula: C₁₀H₁₀O₂[1]

Molecular Weight: 162.19 g/mol [1]

Exact Mass: 162.0681 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 6-methoxy-2-tetralone and other hydroxylated tetralone derivatives, and are intended to serve as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.7 - 6.8 | dd | 1H | Ar-H |

| ~6.6 - 6.7 | d | 1H | Ar-H |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~3.5 | s | 2H | -CH₂- (adjacent to C=O) |

| ~3.0 | t | 2H | Ar-CH₂- |

| ~2.5 | t | 2H | -CH₂- |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O |

| ~155 | Ar-C-OH |

| ~130 - 140 | Ar-C |

| ~115 - 125 | Ar-CH |

| ~40 - 50 | -CH₂- (adjacent to C=O) |

| ~30 - 40 | Ar-CH₂- |

| ~25 - 30 | -CH₂- |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 134 | [M-CO]⁺ |

| 106 | [M-CO-C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (for a GC-MS system):

-

Gas Chromatography (GC):

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-2-tetralone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Hydroxy-2-tetralone, a key intermediate in the synthesis of various biologically active compounds. Understanding these properties is critical for its handling, storage, and application in research and development.

Physicochemical Properties of this compound

This compound (CAS: 52727-28-3) is a bicyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] Its structure, featuring both a phenolic hydroxyl group and a ketone, dictates its solubility and stability characteristics. The presence of the polar hydroxyl and ketone groups suggests potential solubility in polar solvents, while the aromatic ring and hydrocarbon backbone contribute to some nonpolar character.

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Estimated Solubility (mg/mL) |

| Water | Polar Protic | < 1 (Slightly Soluble) |

| Ethanol | Polar Protic | > 50 (Freely Soluble) |

| Methanol | Polar Protic | > 50 (Freely Soluble) |

| Acetone | Polar Aprotic | > 100 (Very Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Very Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Very Soluble) |

| Dichloromethane (DCM) | Nonpolar | ~10-20 (Soluble) |

| Hexane | Nonpolar | < 0.1 (Insoluble) |

Disclaimer: The data in this table is estimated based on chemical principles and should be confirmed experimentally.

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl group is susceptible to oxidation, particularly at basic pH, which can lead to the formation of colored degradation products. The ketone functionality is generally more stable but can be subject to reactions under certain conditions.

Table 2: Stability of this compound under Various Conditions

| Condition | Potential Degradation Pathway | Recommended Storage |

| pH | ||

| Acidic (pH < 4) | Generally stable. | Store in neutral or slightly acidic solutions if in solution. |

| Neutral (pH 7) | Stable for short periods. | Use buffered solutions for short-term experiments. |

| Basic (pH > 8) | Prone to oxidation of the phenol group, potentially leading to quinone-type structures and polymerization. | Avoid basic conditions. If necessary, use inert atmosphere. |

| Temperature | ||

| Refrigerated (2-8°C) | High stability. | Recommended for long-term storage of solid and solutions. |

| Ambient (20-25°C) | Moderate stability in solid form. Solution stability is solvent-dependent. | Suitable for short-term storage of solid. |

| Elevated (>40°C) | Increased rate of degradation, especially in solution and in the presence of oxygen. | Avoid prolonged exposure to high temperatures. |

| Light | ||

| Exposed to UV/Visible Light | Potential for photo-oxidation and degradation. | Store in amber vials or protect from light. |

| Dark | High stability. | Recommended storage condition. |

| Atmosphere | ||

| Inert (Nitrogen/Argon) | High stability, minimizes oxidation. | Recommended for long-term storage, especially for solutions. |

| Air (Oxygen) | Susceptible to oxidation over time, particularly in solution and at basic pH. | Minimize exposure to air for sensitive applications. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[2][3][4]

4.1. Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

4.2. Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions, following principles from ICH guidelines.[2][3][4][5]

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration. For solid-state stability, weigh a precise amount of the compound into appropriate containers.

-

Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions. For long-term testing, conditions are typically 25°C/60% RH or 30°C/65% RH. For accelerated testing, conditions are typically 40°C/75% RH.[2][4] Photostability testing should also be conducted by exposing the sample to a defined light source.

-

Time Points: Test the samples at predetermined time intervals. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are often 0, 1, 3, and 6 months.[2][5]

-

Analysis: At each time point, analyze the samples for:

-

Assay: Quantification of the remaining this compound (e.g., by HPLC).

-

Purity: Detection and quantification of any degradation products (e.g., by HPLC with a gradient method).

-

Appearance: Visual inspection for changes in color, clarity (for solutions), or physical state.

-

-

Data Evaluation: Plot the assay of this compound against time to determine the degradation rate. The shelf-life can be estimated as the time at which the concentration drops below a certain threshold (e.g., 90%).

Visualizations

5.1. Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for characterizing the solubility and stability of a compound like this compound.

References

The Organic Chemistry of 6-Hydroxy-2-tetralone: A Mechanistic Perspective

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 6-Hydroxy-2-tetralone in organic reactions. Primarily serving as a versatile intermediate in the synthesis of complex molecules, its reactivity is governed by the interplay of its phenolic hydroxyl group and the enolizable ketone. This document will explore the fundamental principles of its reactivity, focusing on a key synthetic transformation: the Robinson annulation, a powerful tool for the construction of polycyclic systems relevant to pharmaceuticals and natural products.

Core Reactivity: The Enolate Intermediate

The chemical behavior of this compound is dominated by the formation of enolate intermediates. The presence of alpha-hydrogens on both sides of the carbonyl group (C1 and C3) allows for deprotonation under basic conditions to form a nucleophilic enolate. The regioselectivity of this enolate formation—whether deprotonation occurs at the C1 or C3 position—is a critical factor in determining the final product of a reaction.

The 6-hydroxy group, being electron-donating, can influence the acidity of the alpha-hydrogens and the stability of the resulting enolates. While specific quantitative studies on the regioselectivity of enolate formation for this compound are not extensively documented, it is understood that a delicate balance of steric and electronic factors, as well as reaction conditions (base, solvent, temperature), dictates the preferential site of deprotonation.

The Robinson Annulation: A Case Study in Mechanism

The Robinson annulation is a classic and powerful ring-forming reaction that exemplifies the utility of 2-tetralone derivatives. This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring.[1][2][3] This methodology is fundamental in the synthesis of steroids and other polycyclic natural products.[1]

-

Enolate Formation: In the presence of a base (e.g., sodium ethoxide), this compound is deprotonated at one of its α-carbons to form a resonance-stabilized enolate. The phenolic hydroxyl group is also acidic and will be deprotonated under these conditions, a factor that must be considered in the overall stoichiometry of the base. Deprotonation can occur at either C1 or C3, leading to two possible enolates. For the purpose of this illustrative mechanism, we will consider the formation of the C1 enolate.

-

Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). This conjugate addition forms a new carbon-carbon bond and generates a new enolate.

-

Proton Transfer: The newly formed enolate is protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone intermediate.

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-diketone undergoes an intramolecular aldol condensation. An enolate is formed by deprotonation of an α-carbon of the newly introduced ketone, which then attacks the original tetralone carbonyl group, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration upon heating to yield the final α,β-unsaturated ketone product, a tricyclic system.

Illustrative Reaction Scheme:

References

The Biological Versatility of 6-Hydroxy-2-tetralone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 6-Hydroxy-2-tetralone and its derivatives. While this compound primarily serves as a versatile scaffold in medicinal chemistry, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have emerged as a promising class of compounds with potent anticancer activities. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various tetralone derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound Class | Derivative | Cell Line | IC50 (µg/mL) | Reference |

| Tetralin-6-yl-pyrazoline | 3a | HeLa (Cervical Carcinoma) | 3.5 | [1] |

| MCF-7 (Breast Carcinoma) | 4.5 | [1] | ||

| 3b | HeLa (Cervical Carcinoma) | 10.5 | [1] | |

| 2-Oxopyridine | 6a | HeLa (Cervical Carcinoma) | 7.1 | [1] |

| 6b | HeLa (Cervical Carcinoma) | 10.9 | [1] | |

| 2-Thioxopyridine | 7a | HeLa (Cervical Carcinoma) | 8.1 | [1] |

| 7b | HeLa (Cervical Carcinoma) | 5.9 | [1] | |

| 7c | HeLa (Cervical Carcinoma) | 6.5 | [1] |

Experimental Protocols

A general protocol for the synthesis of tetralin-6-yl-pyrazoline derivatives involves a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate.[1]

Step-by-Step Protocol:

-

Chalcone Synthesis:

-

Dissolve 6-acetyltetralin and the desired aromatic aldehyde in ethanol.

-

Add 10% ethanolic sodium hydroxide solution dropwise while stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone (chalcone).

-

-

Pyrazoline Synthesis:

-

Reflux a mixture of the synthesized chalcone and hydrazine hydrate in glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude pyrazoline derivative by recrystallization from an appropriate solvent.

-

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

Step-by-Step Protocol for HeLa and MCF-7 Cell Lines:

-

Cell Seeding:

-

Harvest HeLa or MCF-7 cells and perform a cell count.

-

Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the tetralone derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. Two key signaling pathways implicated are the PI3K/Akt pathway and the intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[3][4][5][6]

The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9][10][11] Tetralone derivatives can induce apoptosis by altering the balance between these proteins, leading to mitochondrial outer membrane permeabilization and caspase activation.

Antimicrobial Activity of this compound Derivatives

Certain derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains. The introduction of specific functional groups to the tetralone core can significantly enhance their antimicrobial potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The MIC values for several tetralone derivatives against common pathogens are presented below.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone | 2D | Staphylococcus aureus ATCC 29213 | 0.5 | [12] |

| MRSA-2 | 1 | [12] | ||

| Chroman-carbohydrazide | 7 | Escherichia coli | 12.5 | [13] |

| 4a | Candida albicans | 25 | [13] | |

| 4b | Candida albicans | 25 | [13] |

Experimental Protocols

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][15][16][17][18][19][20][21]

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Video: The Intrinsic Apoptotic Pathway [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetralone Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Therapeutic Applications of Tetralone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents. Its rigid, yet modifiable, framework allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of tetralone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Applications

Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various tetralone derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the cytotoxic activity of selected tetralone compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6g | MCF-7 (Breast) | 4.42 ± 2.93 | [1] |

| 6h | A549 (Lung) | 9.89 ± 1.77 | [1] |

| 6d | T-24 (Bladder), MCF-7, HepG2 (Liver), A549, HT-29 (Colon) | Broad-spectrum activity | [1] |

| 3a | Hela (Cervical) | 3.5 | [2] |

| 3a | MCF-7 (Breast) | 4.5 | [2] |

| 3d | Leukemia (MOLT-4, SR), Non-small cell lung (NCI-H522), Colon (HCT-116), Prostate (DU-145), Breast (MCF7, MDA-MB-468) | >60% growth inhibition | [3] |

| 5c | Leukemia (CCRF-CEM, RPMI-8226, SR), Breast (MCF7) | Active | [3] |

| Compound 11 | MCF-7 (Breast) | Selectively anti-breast | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

-

Tetralone derivative compounds

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate the plate overnight to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the tetralone derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Many tetralone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism is the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria.[7][8] This, in turn, activates a cascade of caspases, the executioners of apoptosis.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Some tetralone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Tetralone derivatives have shown promising antimicrobial activity against a variety of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of representative tetralone derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Series 1A-1X, 2A-2J | ESKAPE pathogens | 0.5 - 32 | [11] |

| 2D | S. aureus ATCC 29213 | 0.5 | [11] |

| 2D | MRSA-2 | 1 | [11] |

| IZT 7, 8, 10 | Escherichia coli | Potent activity | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Tetralone derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the tetralone derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetralone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of tetralone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by their inhibition of key enzymes like cyclooxygenase (COX).

| Compound Class | Assay | IC50 or Effect | Reference |

| E-2-arylmethylene-1-tetralones (compounds 24, 26) | ROS and nitrite production in macrophages | Markedly inhibited | [1] |

| E-2-arylmethylene-1-tetralones (compounds 24, 26) | NF-κB activation | Markedly inhibited | [1] |

| E-2-arylmethylene-1-tetralones (compounds 24, 26) | TNF-α, IL-6, CCL-2 expression | Markedly inhibited | [1] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce various pro-inflammatory mediators.[13]

Materials:

-

Tetralone derivative compounds

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the tetralone derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at 540 nm.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the tetralone derivatives compared to the LPS-stimulated control.

Signaling Pathway in Anti-inflammatory Activity

The transcription factor NF-κB is a master regulator of inflammation.[14][15] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tetralone derivatives can inhibit this pathway, thereby reducing the inflammatory response.

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Tetralone derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways implicated in these disorders.

Quantitative Neuroprotective Activity

The neuroprotective potential of tetralone derivatives is often evaluated by their ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1h | MAO-A | 0.036 | [4] |

| 1h | MAO-B | 0.0011 | [4] |

| 1o | MAO-B | 0.0075 | [4] |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | [16] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | [16] |

| 3f | AChE | 0.045 ± 0.02 | [17] |

| 3f | MAO-B | 0.88 ± 0.12 | [17] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

-

Tetralone derivative compounds

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Phosphate buffer (pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the tetralone derivative in phosphate buffer at 37°C for a specified time (e.g., 15 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Measurement: Stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.[11]

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the tetralone derivative. Determine the IC50 value from the dose-response curve.

General Experimental Workflow

The discovery and development of novel tetralone-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

The tetralone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this structural motif. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, is intended to serve as a comprehensive resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of tetralone derivatives will undoubtedly pave the way for the development of next-generation therapies for a multitude of human diseases.

References

- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - Repository of the Academy's Library [real.mtak.hu]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. apjai-journal.org [apjai-journal.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxy-2-tetralone: A Comprehensive Technical Overview

Abstract

6-Hydroxy-2-tetralone, a bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. This technical guide provides a detailed account of its history, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on experimental protocols and the logical workflows of its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Historical Context

While the specific moment of discovery for this compound is not prominently documented, its history is intrinsically linked to the broader development of tetralone chemistry and its application in the synthesis of natural products and pharmaceuticals. The importance of the tetralone scaffold, a fused bicyclic system, grew with the efforts to synthesize steroids and other biologically active compounds.[1][2] The functionalization of the tetralone core, including the introduction of hydroxyl and methoxy groups, has been a key area of research to generate versatile building blocks.

The related compound, 6-methoxy-2-tetralone, often serves as a direct precursor, and its synthesis has been a subject of considerable investigation.[3][4] The demethylation of 6-methoxy-2-tetralone to yield this compound is a common final step in many synthetic routes. The development of various synthetic strategies for these tetralones reflects the ongoing efforts to improve yield, reduce costs, and employ more environmentally friendly reagents. The utility of this compound is highlighted by its use as an intermediate in the synthesis of podophyllotoxin analogues, which have shown potential as antitumor agents, and in the development of compounds for the treatment of Alzheimer's disease.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |

| Molecular Weight | 162.185 g/mol | [7] |

| CAS Number | 52727-28-3 | [7][8] |

| Melting Point | 140-146 °C | [7] |

| Boiling Point | 353.3 ± 42.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Flash Point | 150.6 ± 20.5 °C | [7] |

| LogP | 0.99 | [7] |

| pKa | Not explicitly found for this compound, but for 6-hydroxy-1-tetralone it is 7.74. | - |

Synthetic Methodologies

The synthesis of this compound and its methoxy-protected precursor, 6-methoxy-2-tetralone, has been achieved through various routes. The following sections detail some of the key synthetic strategies.

Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone

A common approach involves the conversion of the more readily available 6-methoxy-1-tetralone. A multi-step synthesis can be employed, starting with the conversion to an olefin, followed by epoxidation and rearrangement.[3]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene [3]

-

To a solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL), add p-toluenesulfonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3mmol).

-

Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by silica gel chromatography (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.

Step 2: Synthesis of 6-Methoxy-2-tetralone [3]

-

Method A (Acid-catalyzed rearrangement):

-

To a suspension of m-chloroperbenzoic acid (mCPBA) (1.5g, 8.7mmol) in dry dichloromethane (16mL), cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616mg, 3.8mmol) in dichloromethane (2mL).

-

Stir the reaction mixture overnight, then filter.

-

Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.

-

Dissolve the crude epoxide in ethanol (3mL), add 10% sulfuric acid (3mL), and heat under reflux for 3 hours.

-

After cooling, dilute with water and extract three times with chloroform.

-

Wash the combined organic extracts with brine, dry, and evaporate the solvent.

-

Purify the residue by chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.

-

-

Method B (Lewis acid-catalyzed rearrangement):

-

To the crude epoxide, prepared as described above, in dichloromethane (15mL), add freshly distilled boron trifluoride etherate (0.7mL, 5.7mmol) at room temperature.

-

Stir the mixture for 10 minutes.

-

Separate the organic layer, dry, and evaporate the solvent.

-

Purify the residue by chromatography to yield 6-methoxy-2-tetralone.

-

Synthesis via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][9] This strategy can be adapted for the synthesis of tetralone derivatives.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:52727-28-3 | Chemsrc [chemsrc.com]

- 8. This compound | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Core Chemical Reactions of 6-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions involving 6-Hydroxy-2-tetralone, a versatile bicyclic ketone with significant potential as a building block in the synthesis of various pharmaceutical and fine chemical compounds. Its structure, featuring a phenolic hydroxyl group and a ketone, allows for a diverse range of chemical transformations. This document details key reactions, including O-alkylation, O-acylation, reduction, and condensation reactions, providing structured data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Reactions and Quantitative Data

The reactivity of this compound is primarily centered around its two functional groups: the phenolic hydroxyl group and the ketone. The following tables summarize the key reactions and associated quantitative data, compiled from analogous reactions in the literature.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH) | 6-Alkoxy-2-tetralone | 70-95% (estimated) | [1][2][3] |

| O-Acylation | Acyl chloride, Base (e.g., NaOH) | 6-Acyloxy-2-tetralone | ~95% (estimated) | [4][5] |

| Ketone Reduction | NaBH₄, EtOH/MeOH | 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol | >90% (estimated) | [6][7][8] |

| Knoevenagel Condensation | Active methylene compound, Base (e.g., piperidine) | α,β-unsaturated ketone derivative | 75-95% (estimated) | [9][10][11] |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated derivative | 46-51% (for related phenols) | [12][13] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key reactions of this compound. These protocols are adapted from established procedures for similar substrates.

O-Alkylation (Williamson Ether Synthesis)

This reaction introduces an alkyl group to the phenolic hydroxyl group, forming an ether.

Protocol:

-

To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 6-alkoxy-2-tetralone.[1][2][3]

O-Acylation

This protocol describes the esterification of the phenolic hydroxyl group.

Protocol:

-

Dissolve this compound (1.0 eq.) in a 10% aqueous sodium hydroxide (NaOH) solution.

-

In a separate flask, prepare a solution of the acyl chloride (1.0 eq.) in dichloromethane (DCM).

-

Cool both solutions to 0°C.

-

Add the acyl chloride solution to the solution of this compound dropwise with vigorous stirring.

-

A phase-transfer catalyst, such as tetrabutylammonium chloride, can be added to facilitate the reaction.[4][5]

-

Continue stirring at 0°C for a short period (e.g., 5-10 minutes) and monitor the reaction by TLC.

-

Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 6-acyloxy-2-tetralone, which can be further purified by recrystallization or column chromatography.

Reduction of the Ketone

This procedure reduces the ketone functionality to a secondary alcohol.

Protocol:

-

Dissolve this compound (1.0 eq.) in an alcoholic solvent such as ethanol (EtOH) or methanol (MeOH).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the cooled solution while stirring.

-

Allow the reaction to proceed at 0°C to room temperature and monitor by TLC.[6][7][8]

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) or water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol.

-

Purify the product by column chromatography or recrystallization.

Knoevenagel Condensation

This reaction involves the condensation of the ketone with an active methylene compound to form a new carbon-carbon double bond.

Protocol:

-

To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent like benzene or ethanol, add a catalytic amount of a weak base such as piperidine or ammonium acetate.

-

Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-